5-Chlorobenzoxazole-2-methanamine
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Overview
Description
5-Chlorobenzoxazole-2-methanamine: is a chemical compound with the molecular formula C8H7ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This compound is characterized by a benzoxazole ring substituted with a chlorine atom at the fifth position and an aminomethyl group at the second position.
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been extensively used in drug discovery due to their broad substrate scope and potential for functionalization .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
One of the benzoxazole derivatives, mk-4305, has been reported to have good oral pharmacokinetics .
Result of Action
Benzoxazole derivatives have been reported to display antifungal activity similar to the standard drug voriconazole against aspergillus niger .
Action Environment
The synthesis of benzoxazole derivatives has been reported to be carried out under different reaction conditions and catalysts .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives are known to exhibit a broad range of biological activities, such as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, anti-allergic, antihyperglycemic, antidepressant, cytotoxic agents, anticonvulsant, and analgesic agents .
Cellular Effects
Benzoxazole derivatives have been reported to have various effects on cellular processes .
Molecular Mechanism
Benzoxazole derivatives are known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzoxazole-2-methanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium-supported nanocatalysts or mesoporous titania-alumina mixed oxides can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the fifth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Chlorobenzoxazole-2-methanamine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the chlorine and aminomethyl substitutions.
5-Chlorobenzoxazole: Similar structure but without the aminomethyl group.
2-Methylbenzoxazole: Substituted with a methyl group instead of an aminomethyl group.
Uniqueness: 5-Chlorobenzoxazole-2-methanamine is unique due to the presence of both the chlorine atom and the aminomethyl group. This combination enhances its biological activity and allows for diverse chemical modifications. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the aminomethyl group provides a site for further functionalization .
Biological Activity
5-Chlorobenzoxazole-2-methanamine is a compound belonging to the benzoxazole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₇ClN₂O
- Molecular Weight : 182.6 g/mol
- IUPAC Name : 5-Chloro-1,3-benzoxazole-2-methanamine
The compound features a benzoxazole ring substituted with a chlorine atom at the fifth position and an aminomethyl group at the second position. This unique structure contributes to its biological activity by enhancing lipophilicity and providing sites for further functionalization.
Benzoxazole derivatives, including this compound, exhibit biological activities through various mechanisms:
- Antimicrobial Activity : Exhibits significant effects against bacterial strains such as Escherichia coli and Bacillus subtilis.
- Antifungal Activity : Demonstrated efficacy comparable to voriconazole against Aspergillus niger.
- Anticancer Properties : Induces apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially influencing cytokine levels.
Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Screening : A study evaluated several benzoxazole derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, highlighting its potential as a novel antimicrobial agent .
- Anticancer Research : In vitro studies showed that this compound effectively induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its role as a pro-apoptotic agent .
- Inflammatory Response Modulation : Research indicated that this compound could reduce inflammatory cytokines in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies of similar benzoxazole derivatives suggest that they may possess favorable oral bioavailability and metabolic stability. The presence of the chlorine atom enhances membrane permeability, facilitating absorption in biological systems.
Properties
IUPAC Name |
(5-chloro-1,3-benzoxazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUWJMBBBWTDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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